

An In-depth Technical Guide to the Thermochemical Properties of 5-Methylfurfurylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylfurfurylamine**

Cat. No.: **B076237**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **5-Methylfurfurylamine**, a furan derivative of interest in the development of bio-based chemicals and fuels. The data presented herein is critical for reaction engineering, process design, safety analysis, and computational modeling. All quantitative data is derived from peer-reviewed experimental studies.

Core Thermochemical Data

The key thermochemical parameters for **5-Methylfurfurylamine** at $T = 298.15\text{ K}$ and $p^\circ = 0.1\text{ MPa}$ are summarized in the tables below. These values are essential for understanding the energetic landscape of this compound.

Table 1: Molar Enthalpies of Formation of **5-Methylfurfurylamine**

Phase	Enthalpy of Formation ($\Delta_f H_m^\circ$)	Uncertainty	Method
Liquid (l)	-134.5 kJ·mol ⁻¹ [1] [2]	$\pm 1.5 \text{ kJ}\cdot\text{mol}^{-1}$ [1] [2]	Static Bomb
			Combustion
			Calorimetry
Gas (g)	-81.2 kJ·mol ⁻¹ [1] [2] [3] [4] [5]	$\pm 1.7 \text{ kJ}\cdot\text{mol}^{-1}$ [1] [2] [3] [4] [5]	Derived from liquid phase enthalpy and enthalpy of vaporization

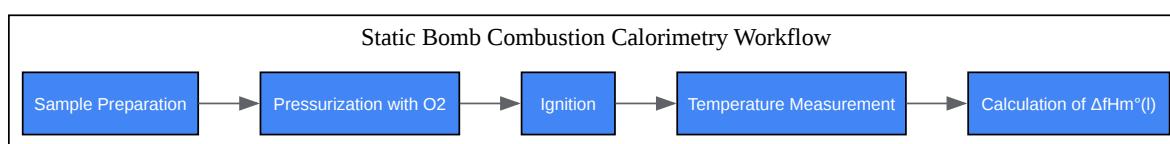
Table 2: Molar Enthalpy of Vaporization of **5-Methylfurfurylamine**

Property	Value	Uncertainty	Method
Enthalpy of Vaporization ($\Delta_v H_m^\circ$)	53.3 kJ·mol ⁻¹ [1] [2]	$\pm 0.9 \text{ kJ}\cdot\text{mol}^{-1}$ [1] [2]	High-Temperature Calvet Microcalorimetry

Table 3: Other Reported Physical Properties

Property	Value
Density (at T = 298.15 K)	0.997 g·cm ⁻³ [2]
Boiling Point	161.226 °C at 760 mmHg [6]
Melting Point	-22 °C [6]
Flash Point	51.308 °C [6]

Experimental Protocols


The experimental determination of the thermochemical data presented above was achieved through a combination of well-established calorimetric techniques.

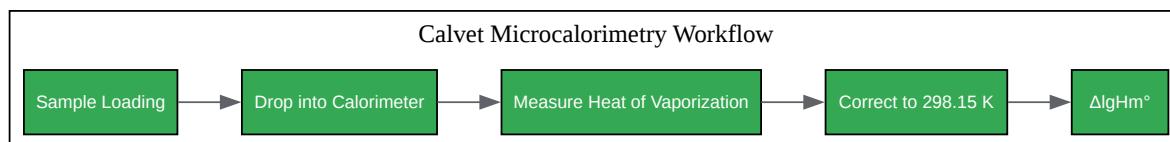
Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase was determined from the standard molar energy of combustion using static bomb combustion calorimetry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow:

- Sample Preparation: A known mass of **5-Methylfurfurylamine** was placed in a crucible within a combustion bomb.
- Pressurization: The bomb was charged with high-purity oxygen.
- Ignition: The sample was ignited, and the resulting temperature change of the surrounding water bath was meticulously recorded.
- Calibration: The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.[\[2\]](#)
- Data Analysis: The standard molar energy of combustion was calculated from the corrected temperature rise, and from this, the standard molar enthalpy of formation in the liquid phase was derived.

[Click to download full resolution via product page](#)


Caption: Workflow for determining the liquid-phase enthalpy of formation.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization was determined using a high-temperature Calvet microcalorimeter.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

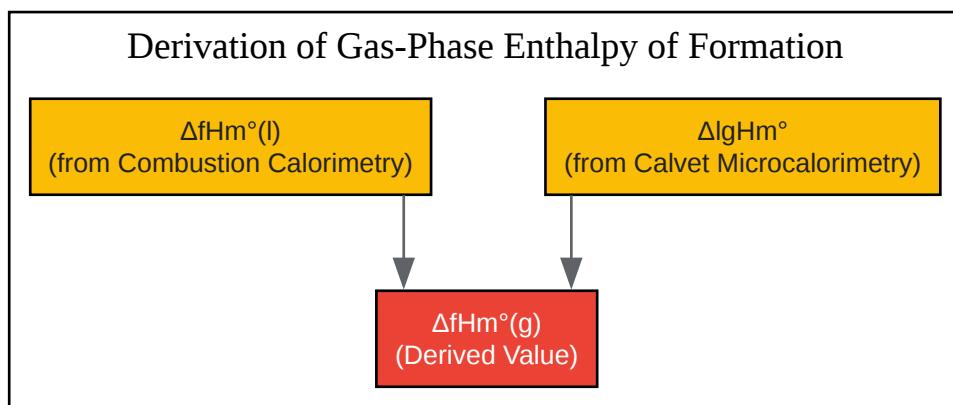
Experimental Workflow:

- Sample Loading: A small, precisely weighed sample of liquid **5-Methylfurfurylamine** was sealed in a thin glass capillary tube.
- Isothermal Measurement: The sample capillary and a blank reference capillary were simultaneously dropped into the hot zone of the microcalorimeter, which was held at a constant temperature.
- Vaporization: The sample vaporized, and the heat absorbed during this phase change was measured by the instrument.
- Calibration: The microcalorimeter was calibrated *in situ* using a standard substance with a known enthalpy of vaporization (e.g., n-undecane).[\[2\]](#)
- Correction to Standard Temperature: The experimentally observed enthalpy change was corrected to the standard reference temperature of 298.15 K using heat capacity data.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of vaporization.

Computational Approach


To complement the experimental findings, theoretical calculations were performed.

G3 Level Calculations

The gas-phase enthalpy of formation was also estimated using the G3 composite method.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[5\]](#) This high-level ab initio molecular orbital theory provides a means to calculate thermochemical data with a high degree of accuracy, and the results were found to be in excellent agreement with the experimentally derived values.[\[1\]](#)[\[2\]](#)

Logical Relationship of Thermochemical Properties

The relationship between the experimentally determined and derived thermochemical properties is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Relationship between experimental and derived thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 5-Methylfurfurylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076237#thermochemical-properties-of-5-methylfurfurylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com